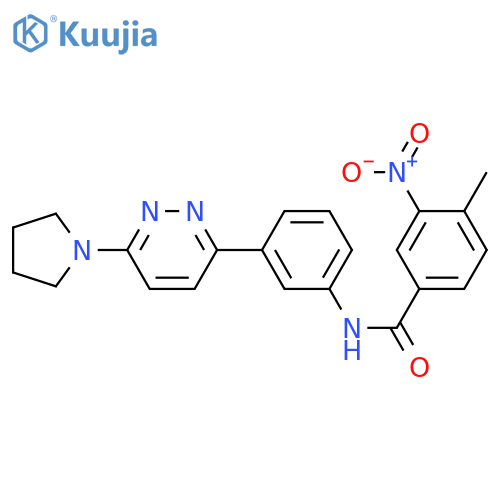

Cas no 922561-49-7 (4-methyl-3-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide)

4-methyl-3-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide 化学的及び物理的性質

名前と識別子

-

- 4-methyl-3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide

- 4-methyl-3-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide

-

- インチ: 1S/C22H21N5O3/c1-15-7-8-17(14-20(15)27(29)30)22(28)23-18-6-4-5-16(13-18)19-9-10-21(25-24-19)26-11-2-3-12-26/h4-10,13-14H,2-3,11-12H2,1H3,(H,23,28)

- InChIKey: KGQORZNBWSJHJH-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC(C2=NN=C(N3CCCC3)C=C2)=C1)(=O)C1=CC=C(C)C([N+]([O-])=O)=C1

4-methyl-3-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2724-0341-1mg |

4-methyl-3-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide |

922561-49-7 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2724-0341-100mg |

4-methyl-3-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide |

922561-49-7 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2724-0341-20μmol |

4-methyl-3-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide |

922561-49-7 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2724-0341-4mg |

4-methyl-3-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide |

922561-49-7 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2724-0341-20mg |

4-methyl-3-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide |

922561-49-7 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2724-0341-30mg |

4-methyl-3-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide |

922561-49-7 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2724-0341-50mg |

4-methyl-3-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide |

922561-49-7 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2724-0341-5mg |

4-methyl-3-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide |

922561-49-7 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2724-0341-5μmol |

4-methyl-3-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide |

922561-49-7 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2724-0341-25mg |

4-methyl-3-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide |

922561-49-7 | 90%+ | 25mg |

$109.0 | 2023-05-16 |

4-methyl-3-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide 関連文献

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

4-methyl-3-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamideに関する追加情報

Introduction to 4-methyl-3-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide (CAS No. 922561-49-7)

4-methyl-3-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 922561-49-7, represents a fusion of aromatic and heterocyclic moieties, making it a subject of interest for researchers exploring novel therapeutic agents. The presence of multiple functional groups, including a nitro group, a pyrrolidine ring, and a pyridazine core, contributes to its complex reactivity and interaction with biological targets.

The chemical structure of 4-methyl-3-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide is characterized by a benzamide backbone substituted with a nitro group at the 3-position and a phenyl ring linked to a pyridazine moiety. The pyridazine ring is further connected to a pyrrolidinyl group, which introduces nitrogen atoms into the structure. This arrangement not only enhances the compound's solubility in polar solvents but also provides multiple sites for interaction with biological macromolecules.

In recent years, there has been growing interest in the development of small molecules that can modulate enzyme activity and signal transduction pathways. The nitro group in 4-methyl-3-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide is particularly noteworthy, as it can participate in redox reactions and influence the compound's bioavailability. Additionally, the pyrrolidine ring is known to be a common pharmacophore in many bioactive molecules, often contributing to binding affinity and selectivity towards specific targets.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Current research indicates that derivatives of benzamide have shown promise in addressing conditions such as inflammation, pain, and neurodegenerative disorders. The structural features of 4-methyl-3-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide, particularly its ability to interact with both protein and nucleic acid targets, suggests that it may have multifaceted therapeutic effects.

The synthesis of 4-methyl-3-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the nitro group at the 3-position of the benzamide core is typically achieved through nitration reactions, which must be carefully monitored to avoid over-nitration or decomposition. Subsequent functionalization with the pyridazine and pyrrolidine moieties further complicates the synthetic route but ultimately enhances the compound's pharmacological potential.

In terms of biological activity, preliminary studies have suggested that 4-methyl-3-nitro-N-{3-6-(pyrrolidin-1-yloxy)pyridazin}-N-phenyl may exhibit inhibitory effects on certain enzymes implicated in disease pathogenesis. For instance, its ability to interact with cytochrome P450 enzymes could make it a valuable tool in drug metabolism studies. Moreover, the compound's interaction with other enzymes such as kinases and phosphodiesterases may open up avenues for treating conditions like cancer and cardiovascular diseases.

The role of computational chemistry in understanding the behavior of complex molecules like 4-methyl-N-nitro-N{}{}{}{}{}-{}{}{}{}{}-{}{}{}{}> has been instrumental in predicting its biological activity and optimizing its structure for better efficacy. Molecular docking studies have shown that this compound can bind to specific pockets on target proteins with high affinity, suggesting its potential as an inhibitor or modulator of these proteins.

The pharmacokinetic properties of 4-methyl-N-nitro-N{}{}> are also under investigation to determine its suitability for therapeutic use. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) are critical considerations when evaluating a new drug candidate. Preliminary data suggest that this compound exhibits reasonable solubility and stability under physiological conditions, which are essential for effective drug delivery.

In conclusion, 4-methyl-N-nitro-N-{-{> represents a promising lead compound in pharmaceutical research due to its unique structural features and potential biological activities. Further studies are warranted to elucidate its mechanism of action and explore its therapeutic applications. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a significant role in the development of next-generation pharmaceuticals.

922561-49-7 (4-methyl-3-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide) 関連製品

- 1039953-47-3(1-[(5-bromothiophen-2-yl)methyl]piperidin-4-amine)

- 941900-43-2(5-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-methoxybenzene-1-sulfonamide)

- 2171721-21-2(1-(5-iodothiophene-3-carbonyl)azetidine-2-carboxamide)

- 1898244-86-4(3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid)

- 951584-91-1(4-ethoxy-6-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-(4-methylphenyl)quinoline)

- 942883-78-5(2-2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2227673-25-6(rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid)

- 923379-23-1(6-methyl-2-2-(4-methylphenyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

- 851607-27-7(5-bromo-4-chloro-2-methoxy-pyridine)

- 68002-60-8(Quaternary ammonium compounds, coco alkyltrimethyl, Me sulfates)